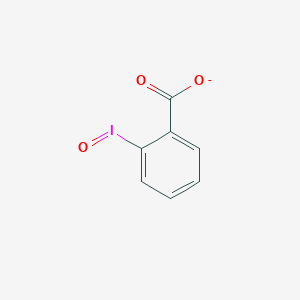

o-Iodosobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Iodosobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C7H4IO3- and its molecular weight is 263.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

1.1 Diagnostic Imaging

One of the notable applications of o-iodosobenzoate is in the field of nuclear medicine. Specifically, ortho-iodobenzoic acid labeled with iodine-131 is utilized as a radiopharmaceutical for liver function tests. The compound is injected into patients, and its metabolism is monitored to assess liver function. Studies have demonstrated that the excretion patterns of ortho-iodobenzoic acid can provide insights into hepatic metabolism and conjugation processes in patients with liver diseases .

1.2 Antimicrobial Activity

Research indicates that sodium this compound exhibits antimicrobial properties. A study found that it was highly toxic to certain bacteria when administered subcutaneously in animal models, suggesting potential use as an antimicrobial agent . This property could be explored further for therapeutic applications in treating infections.

Biochemical Applications

2.1 Protein Fragmentation

This compound has been employed in biochemical research for the fragmentation of proteins. It acts on tyrosyl residues within polypeptides, leading to cleavage. A study highlighted that by controlling the purity of this compound and minimizing contaminants like o-iodoxybenzoic acid, researchers could effectively use it to cleave peptide bonds without affecting other amino acids . This method is particularly useful in proteomics for analyzing protein structure and function.

2.2 Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of Janus kinase activity. It was found that this compound can inhibit JAK2 activity, which may have implications for understanding its effects on signaling pathways involved in various diseases . This property suggests potential therapeutic avenues in conditions where JAK2 plays a critical role.

Synthetic Chemistry Applications

3.1 Organocatalysis

In synthetic chemistry, this compound serves as a precursor for generating hypervalent iodine reagents used in organocatalysis. A recent study reported a practical method for synthesizing cyclic hypervalent iodine(III) oxidants from this compound under mild conditions using Oxone® as an oxidant. These compounds have shown effectiveness in selective oxidation reactions, highlighting their utility in organic synthesis .

3.2 Synthesis of Derivatives

The versatility of this compound allows for the derivatization into various functionalized compounds through solvolytic methods. Researchers have successfully synthesized benziodoxole derivatives from this compound, demonstrating its application in creating new materials with desired chemical properties .

化学反应分析

Nucleophilic Catalysis in Hydrolysis Reactions

o-Iodosobenzoate acts as a nucleophilic catalyst in the hydrolysis of esters, such as benzoate esters. The reaction proceeds via the formation of an acyl phosphate intermediate (Figure 1 ), with the following characteristics:

-

Mechanism : Nucleophilic attack by HPO₄²⁻ on the ester carbonyl, forming a tetrahedral intermediate that collapses to release phenol and generate acyl phosphate .

-

Rate-limiting step : The decomposition of the tetrahedral intermediate varies depending on the nucleophile (e.g., HPO₄²⁻ vs. imidazole) .

RCOOR +HPO42−o iodosobenzoateRCO PO32−+R OH

Oxidative Cleavage of Tryptophanyl Peptide Bonds

This compound selectively cleaves tryptophanyl peptide bonds in proteins through a two-step oxidation mechanism:

-

Oxidation of the indole ring to form an iminospirolactone intermediate.

-

Hydrolysis of the lactone, yielding N-acyldioxindolylalanine and cleaving the peptide backbone .

Key Findings:

-

Yield : 70–100% for bonds preceding alanine, glycine, serine, threonine, glutamine, arginine, or S-(pyridylethyl)cysteine .

-

Selectivity : Minimal modification of tyrosine or histidine residues, though methionine may oxidize to its sulfoxide .

| Amino Acid Preceding Tryptophan | Cleavage Yield (%) |

|---|---|

| Alanine | ~100 |

| Valine | ~70 |

| Isoleucine | ~70 |

Disproportionation and Formation of IBX

This compound undergoes disproportionation to form o-iodoxybenzoic acid (IBX), a potent oxidant, under oxidative conditions:

2o iodosobenzoateOxoneIBX+H2O

-

Contamination control : Pre-treatment with p-cresol removes IBX impurities, preventing undesired tyrosyl modifications .

-

Synthesis : Prepared via oxidation of 2-iodobenzoic acid with Oxone® in aqueous solution at 60°C (83% yield) .

Catalytic Oxidation Reactions

This compound serves as a precursor for catalytic oxidations when regenerated in situ with Oxone®:

-

Substrates : Primary and secondary alcohols oxidized to aldehydes/ketones or carboxylic acids .

-

Conditions : Aqueous/organic solvent mixtures (e.g., acetone/water) at 60–80°C .

-

Efficiency : Catalytic cycles achieve >90% yield with 10 mol% this compound .

Example Reaction:

RCH2OHo iodosobenzoate Oxone RCOOH

Solvolytic Derivatization

This compound undergoes ligand exchange with alcohols to form stable iodine(III) derivatives (Table 2 ) :

| Alcohol | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Methanol | Benziodoxole methoxide | 98 | 80 |

| Trifluoroethanol | Benziodoxole trifluoroethoxide | 95 | 70 |

| Isopropanol | Benziodoxole isopropoxide | 52 | 60 |

Mechanism : Solvolysis replaces the hydroxy group on iodine(III) with alkoxide, forming derivatives useful in further oxidations .

Role in Iodine Clock Reactions

Though not directly involving this compound, iodine clock reactions (e.g., S₂O₃²⁻/I⁻/starch systems) provide context for iodine-based redox kinetics .

属性

分子式 |

C7H4IO3- |

|---|---|

分子量 |

263.01 g/mol |

IUPAC 名称 |

2-iodosylbenzoate |

InChI |

InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)/p-1 |

InChI 键 |

IFPHDUVGLXEIOQ-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])I=O |

同义词 |

2-iodosobenzoate 2-iodosobenzoic acid ortho-iodosobenzoate ortho-iodosobenzoic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。